molecular formula C22H21ClN6O2 B1139441 Losartan-d4 Carboxylic Acid CAS No. 1246820-62-1

Losartan-d4 Carboxylic Acid

Katalognummer: B1139441
CAS-Nummer: 1246820-62-1
Molekulargewicht: 440.9 g/mol
InChI-Schlüssel: ZEUXAIYYDDCIRX-IRYCTXJYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biochemische Analyse

Biochemical Properties

Losartan-d4 Carboxylic Acid plays a significant role in biochemical reactions by selectively blocking the binding of angiotensin II to the angiotensin II type 1 receptor (AT1 receptor) . This inhibition helps to reduce vasoconstriction and aldosterone secretion, leading to vasodilation, decreased blood pressure, and reduced aldosterone production . The compound interacts with various enzymes and proteins, including cytochrome P450 isoenzymes such as CYP2C9 and CYP3A4, which are involved in its metabolism .

Cellular Effects

This compound influences various cellular processes by blocking the AT1 receptor, which is involved in cell signaling pathways related to blood pressure regulation . This blockade results in decreased vasoconstriction and aldosterone secretion, ultimately leading to vasodilation and reduced blood pressure . Additionally, the compound affects gene expression and cellular metabolism by modulating the renin-angiotensin system .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the AT1 receptor, preventing angiotensin II from exerting its effects . This inhibition leads to reduced vasoconstriction and aldosterone secretion . The compound is metabolized by cytochrome P450 isoenzymes, including CYP2C9 and CYP3A4, which convert it to its active carboxylic acid form . This biotransformation is crucial for its pharmacological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific conditions and undergoes degradation when exposed to certain factors . Long-term studies have shown that it maintains its efficacy in reducing blood pressure and modulating the renin-angiotensin system . Its stability and degradation rates can vary depending on the experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces blood pressure and modulates the renin-angiotensin system . At higher doses, it may cause adverse effects such as excessive vasodilation and hypotension . The optimal dosage range for achieving therapeutic effects without causing toxicity is crucial for its application in research .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 isoenzymes such as CYP2C9 and CYP3A4 . These enzymes convert the compound to its active carboxylic acid form, which is pharmacologically more potent . The metabolic pathways also involve the formation of intermediate metabolites, which are further processed to yield the active compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound is actively transported across cell membranes and distributed to different tissues, where it exerts its pharmacological effects . The distribution is influenced by factors such as tissue perfusion, binding affinity to transporters, and the presence of binding proteins .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it interacts with its target receptors and enzymes . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors ensure that the compound reaches its intended site of action within the cell .

Vorbereitungsmethoden

Die Synthese von E-3174 D4 beinhaltet die Einarbeitung von Deuteriumatomen in das Losartan-Molekül. Dies kann durch verschiedene Synthesewege erreicht werden, einschließlich der Verwendung deuterierter Reagenzien und Lösungsmittel. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um die erfolgreiche Einarbeitung von Deuteriumatomen zu gewährleisten .

Industrielle Produktionsmethoden für E-3174 D4 ähneln denen, die für die Synthese von Losartan verwendet werden, mit zusätzlichen Schritten zur Einführung von Deuterium. Diese Verfahren umfassen häufig mehrstufige Syntheseprozesse, einschließlich der Herstellung von Zwischenverbindungen, der Reinigung und der abschließenden Deuterierungsschritte .

Analyse Chemischer Reaktionen

E-3174 D4 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Mechanism of Action:
Losartan-d4 Carboxylic Acid functions primarily as an antagonist of the angiotensin II receptor type 1 (AT1). It exhibits a high affinity for these receptors, which play a critical role in regulating blood pressure and fluid balance. Research has shown that losartan-d4 can effectively inhibit angiotensin II-induced responses, making it a valuable tool in studying hypertension and related cardiovascular diseases .

Table 1: Comparative Affinity of Losartan and Its Metabolites

CompoundAT1 Receptor Affinity (nM)
Losartan0.1
This compoundComparable to Losartan
EXP3174 (active metabolite)Similar potency

Clinical Applications

Hypertension Management:
this compound has been studied for its role in managing hypertension. As an active metabolite of losartan, it retains the pharmacological properties necessary for lowering blood pressure. Studies indicate that losartan can reduce systolic and diastolic blood pressure effectively in patients with essential hypertension .

Diabetic Nephropathy:
The compound is also investigated for its renoprotective effects in patients with diabetic nephropathy. It helps reduce proteinuria and slows the progression of kidney disease in diabetic patients, thereby improving renal outcomes .

Case Study:
In a study involving patients with type 2 diabetes and hypertension, treatment with losartan resulted in significant reductions in serum creatinine levels and proteinuria over a six-month period, highlighting its efficacy in renal protection .

Metabolic Studies

This compound serves as a valuable reference compound in metabolic studies aiming to understand the biotransformation pathways of losartan. Research indicates that losartan undergoes oxidative metabolism primarily via cytochrome P450 enzymes to form its carboxylic acid derivative (E-3174), which is pharmacologically active .

Table 2: Biotransformation Pathways of Losartan

PathwayEnzyme InvolvedProduct
Oxidative MetabolismCYP2C9, CYP3A4E-3174 (Carboxylic Acid)
Conjugative MetabolismUDP-glucuronosyltransferasesGlucuronides

Research into Novel Therapeutic Uses

Recent studies have explored the potential off-label uses of this compound beyond hypertension and diabetic nephropathy. These include:

  • Heart Failure: Investigations suggest that losartan may improve outcomes in heart failure patients, particularly those with preserved ejection fraction.
  • Chronic Kidney Disease: The compound's ability to modulate the renin-angiotensin system positions it as a candidate for treating chronic kidney conditions .

Safety Profile and Toxicology

This compound has been assessed for safety in various studies. While generally well-tolerated, it is important to monitor for potential adverse effects such as hypotension and hyperkalemia, especially in vulnerable populations such as pregnant women or those with renal impairment .

Table 3: Known Adverse Effects Associated with Losartan-Derived Compounds

Adverse EffectFrequency
HypotensionCommon
HyperkalemiaModerate
Allergic ReactionsRare

Vergleich Mit ähnlichen Verbindungen

E-3174 D4 ist durch seine Deuteriummarkierung einzigartig, die besondere Vorteile in pharmakokinetischen und metabolischen Studien bietet. Zu ähnlichen Verbindungen gehören:

Im Vergleich zu diesen Verbindungen bietet E-3174 D4 eine verbesserte Stabilität und unterschiedliche Stoffwechselprofile, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Biologische Aktivität

Losartan-d4 Carboxylic Acid, a deuterated form of losartan, serves as an angiotensin II receptor antagonist and has garnered attention for its unique pharmacological properties and metabolic stability. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications.

Overview of this compound

This compound is chemically characterized as follows:

  • Molecular Formula : C22_{22}H17_{17}D4_{4}ClN6_6O2_2
  • Molecular Weight : 440.92 g/mol
  • CAS Number : 1246820-62-1

This compound is a metabolite of losartan that exhibits enhanced stability against metabolic degradation compared to its non-deuterated counterpart, making it a subject of interest in pharmacological studies .

This compound functions primarily as a selective antagonist of the angiotensin II type 1 (AT1) receptor. The binding affinity of losartan to the AT1 receptor is approximately 0.1 nM, which allows it to effectively inhibit the actions of angiotensin II (Ang II), a potent vasoconstrictor involved in the regulation of blood pressure and fluid balance .

Key Mechanisms:

  • Inhibition of Ang II : By blocking the AT1 receptors, losartan reduces vascular resistance and promotes vasodilation, leading to decreased blood pressure.
  • Renal Effects : Losartan-d4 also influences renal function by modulating intrarenal Ang II levels, which plays a crucial role in sodium retention and glomerular filtration rate (GFR) regulation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its bioavailability and metabolism. Studies indicate that this metabolite exhibits higher plasma concentrations than losartan itself, with a potency that is 10 to 40 times greater .

Comparative Pharmacokinetic Data:

ParameterLosartanThis compound
Potency Reference10-40 times more potent
Plasma Concentration LowerHigher
Metabolic Stability Less stableMore stable
Bioavailability ModerateEnhanced

This enhanced stability is attributed to the incorporation of deuterium, which significantly affects the metabolic pathways involving cytochrome P450 enzymes .

Clinical Implications

This compound has been studied for its potential therapeutic applications beyond hypertension management. Notably, it has shown promise in treating diabetic nephropathy and other chronic renal diseases by mitigating the effects of Ang II on renal tissues .

Case Studies:

  • Diabetic Nephropathy : Long-term administration of losartan has demonstrated a reduction in proteinuria and slowed progression to end-stage renal disease in patients with diabetes .
  • Hypertension Management : Clinical trials indicate that losartan-d4 effectively lowers mean arterial pressure while elevating plasma renin activity, suggesting a compensatory mechanism that may enhance renal perfusion .

Eigenschaften

IUPAC Name

2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28)/i9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUXAIYYDDCIRX-IRYCTXJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670090
Record name 2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-62-1
Record name 2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.